![molecular formula C19H18F2N4O B2941451 (4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone CAS No. 1171140-54-7](/img/structure/B2941451.png)
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone
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Description
The compound appears to contain a benzimidazole group, a piperazine group, and a difluorophenyl group. Benzimidazole is a type of organic compound that is part of many drugs and has various biological activities . Piperazine is a common cyclic amine that is used in the synthesis of many pharmaceuticals. Difluorophenyl is a type of aromatic ring that contains two fluorine substituents.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzimidazole group would contribute a bicyclic structure, the piperazine would form a six-membered ring, and the difluorophenyl group would be an aromatic ring with two fluorine atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzimidazole, piperazine, and difluorophenyl groups. Benzimidazoles are known to participate in a variety of chemical reactions, including electrophilic substitution and nucleophilic addition . Piperazine can act as a bidentate ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzimidazole group could contribute to its stability and solubility .Mechanism of Action
Target of Action
The compound, also known as [4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone, is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives are known to interact with a variety of targets, including proteins and enzymes . .
Mode of Action
The mode of action of benzimidazole derivatives is often associated with their ability to interact with proteins and enzymes . This interaction can lead to changes in the function of these targets, potentially altering cellular processes.
Biochemical Pathways
Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, antitumor, antihypertensive, proton pump inhibitory, anthelmintic, antimicrobial, and anti-inflammatory activity . These activities suggest that benzimidazole derivatives can affect multiple biochemical pathways.
Result of Action
The result of a compound’s action describes the molecular and cellular effects that occur due to its interaction with its targets. For benzimidazole derivatives, these effects can include a wide range of biological activities, as mentioned above . .
properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4O/c20-13-4-3-5-14(21)18(13)19(26)25-10-8-24(9-11-25)12-17-22-15-6-1-2-7-16(15)23-17/h1-7H,8-12H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXVCECDFJXMOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2,6-difluorophenyl)methanone |
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